Nanomolar A2B Affinity and A1 Selectivity
AS100 demonstrates high-affinity binding to the human adenosine A2B receptor with a pKi of 8.2 (Ki ≈ 6.3 nM), while its affinity for the human adenosine A1 receptor is substantially lower, with a pKi of 6.5 (Ki ≈ 316 nM) [1]. This differential binding profile translates to approximately 50-fold selectivity for A2B over A1 receptors. When evaluated against the other adenosine receptor subtypes, AS100 showed no measurable affinity for human A2A receptors (Ki > 1000 nM) and no reported activity at human A3 receptors in the primary characterization study [1][2].
| Evidence Dimension | Binding Affinity (pKi) at Human Adenosine Receptor Subtypes |
|---|---|
| Target Compound Data | A2B: pKi = 8.2 (Ki ≈ 6.3 nM); A1: pKi = 6.5 (Ki ≈ 316 nM); A2A: pKi < 6.0 (Ki > 1000 nM) |
| Comparator Or Baseline | A2B vs. A1 vs. A2A receptor affinities (internal comparator) |
| Quantified Difference | A2B affinity is ~50-fold higher than A1 affinity; >158-fold higher than A2A affinity |
| Conditions | Radioligand binding assays in CHO cells expressing recombinant human adenosine receptor subtypes; [3H]DPCPX displacement for A1; [3H]ZM-241385 displacement for A2A; functional assays for A2B as described in Varani et al., 2005 |
Why This Matters
This selectivity profile is essential for experiments where off-target antagonism of the A1 or A2A receptors would confound interpretation of A2B-mediated effects, enabling more precise mechanistic studies.
- [1] Varani K, Gessi S, Merighi S, Vincenzi F, Cattabriga E, Benini A, Klotz KN, Baraldi PG, Tabrizi MA, Lennan SM, Borea PA. Pharmacological characterization of novel adenosine ligands in recombinant and native human A2B receptors. Biochem Pharmacol. 2005 Nov 25;70(11):1601-12. View Source
- [2] ChEMBL Database. Ligand CHEMBL32802 (AS100) Activity Data for Human Adenosine A2A Receptor. Assay CHEMBL1148292. View Source
